molecular formula C18H24ClN3O2S B2613320 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride CAS No. 1351618-67-1

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

Cat. No.: B2613320
CAS No.: 1351618-67-1
M. Wt: 381.92
InChI Key: JSLLDZCDGXDSFJ-UHFFFAOYSA-N
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Description

The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a synthetic small molecule characterized by a piperazine backbone linked to a 3,5-dimethylisoxazole moiety and a 2-(methylthio)phenyl ketone group. Its hydrochloride salt form enhances solubility for pharmacological applications.

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-13-16(14(2)23-19-13)12-20-8-10-21(11-9-20)18(22)15-6-4-5-7-17(15)24-3;/h4-7H,8-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLLDZCDGXDSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Introduction of the Phenyl Group: The phenyl group with a methylthio substituent is incorporated through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve polar aprotic solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

Overview

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse applications, particularly in pharmacology and biochemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Research suggests that the compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for broad-spectrum antimicrobial applications.
  • Neuroprotective Effects : The ability to cross the blood-brain barrier suggests possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectivePotential modulation of neurotransmitter systems

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazineE. coli12 µg/mL
1-(4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazineS. aureus10 µg/mL
1-(4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazineP. aeruginosa15 µg/mL

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Anticancer Activity :
    • A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines. This suggests that (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride may exhibit similar effects due to structural similarities.
  • Neuroimaging Applications :
    • Research on isoxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications.

Pharmacological Applications

The compound shows promise in treating various conditions:

  • Cancer Therapy : Potential to inhibit specific cancer cell pathways.
  • Neurological Disorders : May offer neuroprotective effects through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include thiazole- and triazole-containing derivatives, such as the compounds described in :

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Feature Target Compound Compound 4 Compound 5
Core Structure Piperazine-isoxazole Thiazole-pyrazole-triazole Thiazole-pyrazole-triazole
Substituents 2-(Methylthio)phenyl, dimethylisoxazole Chlorophenyl, fluorophenyl, triazole Fluorophenyl (×2), triazole
Planarity Likely non-planar due to piperazine Partially planar (except fluorophenyl) Partially planar (except fluorophenyl)
Crystallinity Not reported Triclinic, P¯I symmetry Triclinic, P¯I symmetry

The target compound differs in its piperazine-isoxazole core , which may confer distinct conformational flexibility compared to the rigid thiazole-pyrazole-triazole systems in Compounds 4 and 3. The methylthio group in the target compound could enhance membrane permeability relative to the halogenated aryl groups in Compounds 4 and 5, which may improve bioavailability .

Physicochemical Properties

While direct data for the target compound are absent, comparative inferences can be drawn:

  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like Compounds 4 and 5, which crystallize from dimethylformamide (DMF).
  • Aggregation Behavior : Similar to benzalkonium chloride (BAC-C12) in , the target compound’s amphiphilic structure (piperazine as hydrophilic, methylthio/isoxazole as hydrophobic) may exhibit critical micelle concentration (CMC)-dependent behavior. Spectrofluorometry or tensiometry (as used for BAC-C12) could quantify this property .

Methodological Considerations for Comparison

  • Structural Similarity : Tools like Tanimoto coefficients or RMSD (root-mean-square deviation) can quantify overlap in molecular descriptors.
  • Functional Assays : Comparative binding affinity (e.g., IC50) or ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling is critical to validate hypotheses derived from structural comparisons .

Biological Activity

The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic molecule characterized by a unique structural arrangement that suggests potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features:

  • A piperazine ring , known for its presence in many biologically active molecules.
  • A 3,5-dimethylisoxazole moiety , which may contribute to its interaction with biological targets.
  • A methylthio-substituted phenyl group , enhancing its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the isoxazole moiety through cycloaddition reactions.
  • Attachment to the piperazine ring via sulfonylation or similar reactions.
  • Final modifications to achieve the desired methanone structure.

Microwave-assisted synthesis techniques and solvent-free conditions have been noted to enhance yields and reduce reaction times, making the process more efficient .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Compounds with piperazine and isoxazole structures have shown selective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Example 1Antibacterial0.004 - 0.03 mg/mL
Example 2Antifungal0.004 - 0.06 mg/mL

Enzyme Inhibition

Research has indicated that the compound may act as an inhibitor for specific enzymes involved in disease processes. For example, studies have shown that similar compounds can inhibit human dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis and has implications in cancer and autoimmune diseases .

Case Studies

  • Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of derivatives similar to (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride against several pathogens, demonstrating broad-spectrum activity with MIC values significantly lower than traditional antibiotics .
  • Enzyme Interaction Studies
    • Another research focused on the interaction of piperazine derivatives with DHODH, revealing their potential as therapeutic agents in treating infections caused by Plasmodium species .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology :

  • Reagent Selection : Use polar aprotic solvents (e.g., N,N-dimethylformamide) and bases (e.g., potassium carbonate) to facilitate nucleophilic substitution reactions, as demonstrated in piperazine derivative syntheses .
  • Purification : Employ column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization using ethanol to isolate high-purity crystals .
  • Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase .

Q. What analytical methods are recommended for characterizing this compound?

  • Methodology :

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and Kovacs retention indices for comparative analysis against reference standards .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Purity Assessment : Validate purity (>95%) via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How can researchers ensure compound stability under varying storage conditions?

  • Methodology :

  • Storage : Store in airtight containers at -20°C in a desiccator to prevent hydrolysis of the methylthio group or piperazine ring oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products like free thiols or isoxazole ring-opened derivatives .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in pharmacological activity data between in vitro and in vivo models?

  • Methodology :

  • Bioavailability Correction : Adjust dosing regimens based on plasma protein binding assays (e.g., equilibrium dialysis) and hepatic microsomal stability tests to account for metabolic differences .
  • Tissue Penetration Studies : Use ex vivo organ bath setups (e.g., vasorelaxant assays) to correlate in vitro receptor affinity with functional responses in isolated tissues .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with substitutions at the 3,5-dimethylisoxazole or 2-(methylthio)phenyl moieties to assess impact on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin or dopamine transporters, validated by radioligand displacement assays .

Q. What in silico approaches predict the compound’s interactions with cytochrome P450 enzymes?

  • Methodology :

  • Metabolic Profiling : Apply ADMET Predictor™ or SwissADME to identify potential CYP3A4/2D6 inhibition sites, focusing on the piperazine and methylthio groups .
  • Docking Simulations : Model interactions using Crystal structures of CYP enzymes (PDB ID: 4DQL) and validate with fluorogenic substrate assays .

Q. How can conflicting data on the compound’s metabolic stability be addressed?

  • Methodology :

  • Interspecies Comparisons : Test stability in liver microsomes from multiple species (rat, human) to identify species-specific metabolism patterns .
  • Isotope Tracing : Use 14^{14}C-labeled compound to track metabolic pathways via LC-MS/MS, identifying glucuronidation or sulfation as major clearance routes .

Data Contradiction Analysis

  • Example : If in vitro assays show high receptor affinity but in vivo efficacy is low:
    • Approach : Perform pharmacokinetic profiling (Cmax, AUC) to assess bioavailability. Use Franz diffusion cells to measure skin/intestinal permeability barriers .
    • Statistical Tools : Apply ANOVA with Tukey’s post hoc test to compare dose-response curves across models .

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